molecular formula C11H14FN B13208230 4-Fluoro-2-(3-methylphenyl)pyrrolidine

4-Fluoro-2-(3-methylphenyl)pyrrolidine

Cat. No.: B13208230
M. Wt: 179.23 g/mol
InChI Key: SYPGUZIWFUVTCU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, which is attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-methylphenyl)pyrrolidine typically involves the introduction of the fluorine atom and the methyl group onto the phenyl ring, followed by the formation of the pyrrolidine ring. One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo nucleophilic substitution reactions to introduce the fluorine atom. The methyl group can be introduced through Friedel-Crafts alkylation reactions. The final step involves the cyclization of the intermediate to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions, and nucleophiles such as halides or amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can modulate various signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-2-(3-methylphenyl)pyrrolidine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

4-fluoro-2-(3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-3-2-4-9(5-8)11-6-10(12)7-13-11/h2-5,10-11,13H,6-7H2,1H3

InChI Key

SYPGUZIWFUVTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC(CN2)F

Origin of Product

United States

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